Tripterifordin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tripterifordin kann aus Steviosid, einem natürlichen Süßstoff, durch eine Reihe von chemischen Reaktionen synthetisiert werden . Die Syntheseroute umfasst mehrere Schritte, darunter Oxidations- und Reduktionsreaktionen, um Steviosid in this compound umzuwandeln .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet hauptsächlich die Extraktion aus den Wurzeln von Tripterygium wilfordii . Der Extraktionsprozess umfasst die Lösemittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tripterifordin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Kaurane-Type Diterpenes

Tripterifordin serves as a model compound for studying the chemical behavior of kaurane-type diterpenes. Its unique structure allows researchers to investigate the properties and reactions of similar compounds, facilitating advancements in organic chemistry.

Synthesis Studies

Recent studies have demonstrated efficient synthetic routes for this compound from stevioside, involving multiple steps that highlight its potential for further chemical exploration. The synthesis involves key transformations such as reduction and lactonization, showcasing its significance in synthetic organic chemistry .

Biological Research Applications

Anti-HIV Activity

this compound has been identified as a potent inhibitor of HIV replication. In vitro studies have shown that it effectively inhibits HIV replication in H9 lymphocyte cells with an effective concentration (EC50) of approximately 1 microgram/mL . This property positions this compound as a valuable candidate for developing anti-HIV therapies.

Mechanism of Action

The mechanism through which this compound exerts its anti-HIV effects involves the inhibition of viral replication by targeting specific biochemical pathways related to the HIV life cycle. It disrupts the activity of HIV protease, which is crucial for viral maturation and replication .

Immunosuppressive Properties

Beyond its antiviral capabilities, this compound exhibits significant immunosuppressive properties. It has been shown to inhibit cytokine production, suggesting potential applications in treating autoimmune diseases .

Medical Applications

Therapeutic Potential

Due to its anti-HIV and immunosuppressive properties, this compound is being explored as a therapeutic agent for various conditions. Its application in treating autoimmune disorders is particularly promising but requires further investigation to establish efficacy and safety profiles .

Adverse Effects and Safety Profile

While exploring its therapeutic potential, it is crucial to consider the adverse effects associated with compounds derived from Tripterygium wilfordii. Reports indicate potential toxicity affecting multiple organ systems, including gastrointestinal and reproductive toxicity . Understanding these risks is essential for developing safe therapeutic protocols.

Industrial Applications

Pharmaceutical Development

The unique chemical structure and biological activities of this compound make it a candidate for pharmaceutical development. Its role in drug formulation could lead to new treatments not only for viral infections but also for inflammatory and autoimmune conditions .

Data Summary

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Research | Model compound | Used to study kaurane-type diterpenes; significant in organic synthesis research |

| Biological Research | Anti-HIV agent | Inhibits HIV replication in H9 lymphocyte cells; EC50 ~ 1 µg/mL |

| Immunosuppressive agent | Inhibits cytokine production; potential for autoimmune disease treatment | |

| Medical Applications | Therapeutic agent | Explored for HIV treatment and autoimmune diseases; safety profile needs assessment |

| Industrial Applications | Pharmaceutical development | Potential for new drug formulations based on unique properties |

Case Studies

-

Anti-HIV Efficacy Study

A study published in Pharmacology demonstrated that this compound significantly reduces HIV replication rates in vitro. The research utilized H9 lymphocyte cell lines to assess efficacy and established its mechanism involving protease inhibition . -

Immunosuppressive Properties Investigation

Another study focused on the immunosuppressive effects of this compound, revealing its ability to inhibit cytokine production in various immune cell types. This finding opens avenues for treating conditions such as rheumatoid arthritis and lupus . -

Synthesis Efficiency Analysis

Research detailing the synthesis of this compound from stevioside highlighted a streamlined process with high yields, emphasizing its feasibility for large-scale production in pharmaceutical contexts .

Wirkmechanismus

Tripterifordin exerts its effects by inhibiting the replication of HIV in H9 lymphocyte cells . The compound targets specific molecular pathways involved in viral replication, thereby preventing the virus from multiplying . The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the viral replication machinery at a fundamental level .

Vergleich Mit ähnlichen Verbindungen

Triptolide: Another diterpenoid from Tripterygium wilfordii with potent immunosuppressive and anti-inflammatory properties.

Tripdiolide: A compound closely related to triptolide, known for its immunosuppressive effects.

Triptonide: Similar to triptolide, with anti-inflammatory and immunosuppressive activities.

Uniqueness of Tripterifordin: this compound stands out due to its specific anti-HIV activity, which is not as prominent in the other similar compounds . While triptolide, tripdiolide, and triptonide are primarily known for their immunosuppressive and anti-inflammatory properties, this compound’s unique ability to inhibit HIV replication makes it a compound of particular interest in antiviral research .

Biologische Aktivität

Introduction

Tripterifordin, a diterpenoid compound isolated from the roots of Tripterygium wilfordii, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by case studies and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 318.450 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 485.1 ± 45.0 °C |

| Flash Point | 198.6 ± 21.5 °C |

These properties indicate a stable compound with potential for various applications in pharmacology and medicinal chemistry .

Anti-HIV Activity

This compound exhibits significant anti-HIV activity, particularly in H9 lymphocyte cells, with an effective concentration (EC50) of 3100 nM. This property suggests its potential as a therapeutic agent in managing HIV infections .

Anti-Inflammatory and Immunosuppressive Effects

Research indicates that this compound possesses anti-inflammatory properties, contributing to its immunosuppressive effects. This is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases, where modulation of immune response is crucial .

Antitumor Activity

This compound has been shown to induce apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to reduced proliferation of cancer cells .

Other Pharmacological Effects

- Antibacterial and Antifungal Activities : this compound has demonstrated activity against certain bacterial strains and fungi, although specific efficacy varies across studies.

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, which may have implications for neurodegenerative diseases .

Adverse Events and Safety Profile

A meta-analysis encompassing 46 studies highlighted the adverse events associated with Tripterygium wilfordii treatments, including those involving this compound. The analysis revealed that approximately 39% of patients experienced urinary system-related adverse effects, while others reported gastrointestinal and hepatotoxicity .

| Study Characteristics | Findings |

|---|---|

| Total Participants | 2437 |

| Adverse Events Incidence | 53% |

| Common AEs | Intestinal toxicity, reproductive toxicity |

This data underscores the importance of monitoring for side effects when considering this compound in therapeutic contexts.

Mechanistic Studies

Recent mechanistic studies have elucidated the pathways through which this compound exerts its effects. For example, alterations in specific amino acids within diterpene synthases have been linked to the production of bioactive metabolites in T. wilfordii, enhancing the understanding of its pharmacological potential .

Eigenschaften

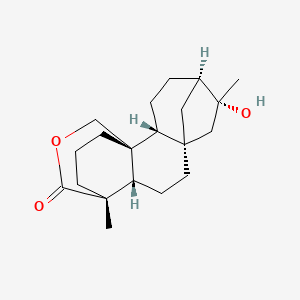

IUPAC Name |

(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZPLYXGZZBCX-CJSYXLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930366 | |

| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-81-9 | |

| Record name | Tripterifordin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripterifordin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tripterifordin and where is it found?

A1: this compound is a kaurane-type diterpene lactone primarily isolated from the roots of the Tripterygium wilfordii plant. [] This plant is used in traditional medicine, and this compound is of particular interest due to its demonstrated anti-HIV activity. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe this compound as a "kaurane-type diterpene lactone". Based on its structure (as elucidated in the original research), its molecular formula is C22H28O6 and its molecular weight is 388.46 g/mol.

Q3: How does this compound exert its anti-HIV activity?

A3: The exact mechanism of action by which this compound inhibits HIV replication is not fully elucidated within the provided abstracts. Further research is needed to determine the specific interactions this compound has with viral or cellular targets that lead to its anti-HIV effects.

Q4: Are there any synthetic routes to obtain this compound?

A4: Yes, researchers have successfully synthesized this compound from various starting materials. One approach utilizes stevioside, a natural sweetener, as the starting point for a multi-step synthesis. This method yields both (-)-Tripterifordin and (-)-Neothis compound. [] Another study reports a total synthesis of the racemic form of this compound starting from naphthalene. [, ]

Q5: Has the structure-activity relationship (SAR) of this compound been investigated?

A5: While the provided abstracts do not delve into detailed SAR studies, one research paper examines four compounds from Tripterygium wilfordii, including this compound, for their anti-rheumatoid arthritis activity. [, ] This study provides some insight into the importance of specific structural features for the biological activity of this compound and its analogs.

Q6: What analytical techniques are used to characterize and quantify this compound?

A7: Researchers utilize various spectroscopic and chromatographic methods to identify and quantify this compound. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H COSY, HETCOR, NOESY, and long-range HETCOR experiments, has been crucial in elucidating its structure. [] Additionally, high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) has been employed to simultaneously determine this compound levels along with other compounds in Tripterygium preparations. []

Q7: Is this compound a potential drug candidate for treating HIV?

A8: While this compound exhibits promising anti-HIV activity in vitro [], its development into a clinically relevant drug requires further investigation. Comprehensive studies on its pharmacokinetics, pharmacodynamics, toxicity, and efficacy in animal models and eventually in humans are necessary to fully evaluate its therapeutic potential and address any potential risks or limitations.

Q8: Has the biosynthetic pathway of this compound been elucidated?

A9: Research suggests that this compound biosynthesis might involve ent-kaurene as a precursor. A study investigating ent-kaurene oxidase (TwKO) in T. wilfordii showed that this enzyme could convert 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid, a potential intermediate in this compound biosynthesis. [] This finding suggests a link between gibberellin biosynthesis and this compound production in the plant.

Q9: Does this compound have any other potential therapeutic applications?

A10: Apart from its anti-HIV activity, this compound has also demonstrated immunosuppressive properties in vitro. Specifically, it exhibited significant inhibition of cytokine production. [] This finding suggests its potential application in treating autoimmune diseases, although further research is necessary to explore this avenue.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.